
2-Bromo-N-methylbenzylamine
Descripción general
Descripción
2-Bromo-N-methylbenzylamine is a chemical compound with the molecular formula C8H10BrN . It is used in the synthesis of benzimidazole derivatives .
Synthesis Analysis
2-Bromo-N-methylbenzylamine can be synthesized via the reduction of 2-bromoformylanilide . Other synthesis pathways include reductive amination of aldehydes or ketones, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, and alkylation of potassium phthalimide .Molecular Structure Analysis
The molecular structure of 2-Bromo-N-methylbenzylamine is represented by the linear formula BrC6H4CH2NHCH3 . Its molecular weight is 200.08 .Chemical Reactions Analysis
This compound has been used as a derivatization reagent for the analysis of biological organic acids. It has the potential to derivatize mono-, di- and tri-carboxylic acids, such as the intermediates of the tricarboxylic acid (TCA) cycle .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-N-methylbenzylamine include a refractive index of n20/D 1.5670, a boiling point of 71-74 °C/2 mmHg, and a density of 1.358 g/mL at 25 °C .Aplicaciones Científicas De Investigación
C8H10BrNC_8H_{10}BrNC8H10BrN
and a molecular weight of 200.08 . Here are some potential applications:Proteomics Research
2-Bromo-N-methylbenzylamine is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the preparation of samples or in the analysis of protein structures.
Derivatization Reagent in HPLC–MS Analysis
This compound is similar to 4-bromo-N-methylbenzylamine, which has been used as a derivatization reagent in High Performance Liquid Chromatography–Mass Spectrometry (HPLC–MS) analysis . Derivatization reagents are used to modify a compound to make it more detectable or improve its detection characteristics in analytical chemistry.
Mecanismo De Acción
While the specific mechanism of action for 2-Bromo-N-methylbenzylamine is not detailed in the search results, amines like this one can undergo a variety of reactions, including S N 2 reactions with alkyl halides, nucleophilic attack by azide ions on alkyl halides, and reductive amination of aldehydes or ketones .
Safety and Hazards
Direcciones Futuras
While specific future directions for 2-Bromo-N-methylbenzylamine are not detailed in the search results, its potential use in the derivatization of biological organic acids suggests it could have applications in biochemical research and analysis .
Relevant Papers The paper “A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids” discusses the use of 2-Bromo-N-methylbenzylamine as a derivatization reagent for the analysis of biological organic acids .
Propiedades
IUPAC Name |
1-(2-bromophenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUADRPBKJHMHDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334931 | |
| Record name | 2-Bromo-N-methylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-methylbenzylamine | |
CAS RN |
698-19-1 | |
| Record name | 2-Bromo-N-methylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-N-methylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


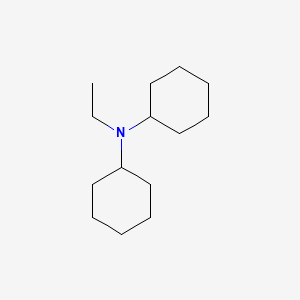


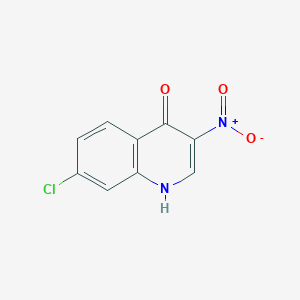
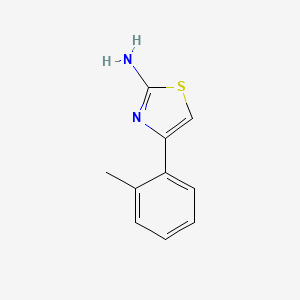


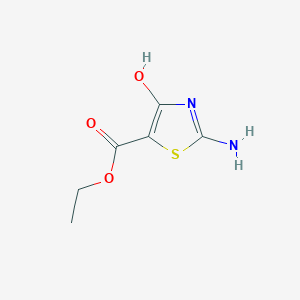
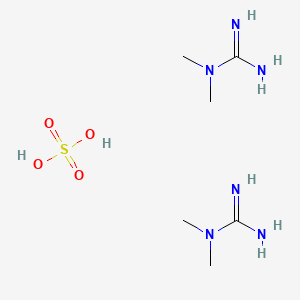


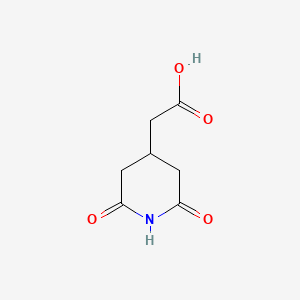
![2-[2-(Dimethylamino)ethoxy]benzylamine](/img/structure/B1582119.png)
